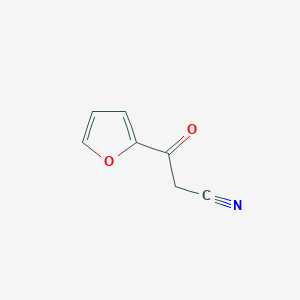

2-Furoylacetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2-Furoylacetonitrile involves various chemical reactions that demonstrate the compound's versatility as a building block. For instance, 2-Amino-4,5-diphenylfuran-3-carbonitrile has been used for constructing new furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing the compound's utility in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).

Molecular Structure Analysis

The molecular structure of 2-Furoylacetonitrile derivatives has been elucidated through various spectroscopic methods. For example, (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile's structure was confirmed using NMR, MS, FTIR spectroscopy, and X-ray diffraction analysis, offering insights into the compound's molecular configuration and electronic properties (Li et al., 2023).

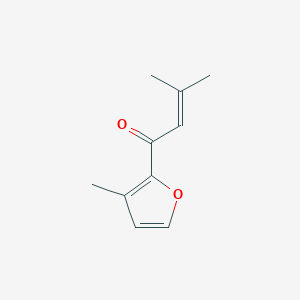

Chemical Reactions and Properties

2-Furoylacetonitrile and its derivatives undergo various chemical reactions, highlighting its reactivity and potential for creating diverse molecular structures. For instance, reactions with acetic anhydride, benzoyl chloride, and nitrogen nucleophiles lead to novel furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran, and furo[3,2-d]imadazolone derivatives, respectively, demonstrating its versatility in synthetic chemistry (El-Shahawi & El-ziaty, 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2-Furoylacetonitrile itself were not identified in the current search, the analysis of related compounds provides insights into their solubility, melting points, and other physical characteristics. These properties are crucial for understanding the compound's behavior in different chemical environments and for optimizing reaction conditions in synthetic applications.

Chemical Properties Analysis

The chemical properties of 2-Furoylacetonitrile derivatives, such as reactivity with different chemical reagents and conditions, have been explored to synthesize a wide range of heterocyclic compounds. These studies highlight the compound's role in facilitating nucleophilic substitutions, cyclizations, and other key reactions in organic synthesis, underlining its significance in the development of novel therapeutic agents and materials (El-Shahawi & El-ziaty, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Furoylacetonitrile plays a crucial role in the synthesis of various furan derivatives, which are essential in heterocyclic chemistry. Research indicates that the reaction environment, such as the choice of solvent, significantly influences the formation of 2-furoylacetonitrile. For instance, in dimethylsulfoxide, only 2-furoylacetonitrile is formed, whereas in formamide, a mixture of 2-furoylacetonitrile and 5-methyl-2-furonitrile is produced (Novitskii, Gresl, & Yur'ev, 1968). Additionally, alkylation of 2-furoylacetonitrile with alkyl halides is a convenient method for synthesizing mono- and di-α-substituted 2-furylacetic acids, which are valuable in medicinal chemistry and material science (Novitskii, Gresl, Lyubinskaya, & Pershina, 1969).

Electrochemical Applications

2-Furoylacetonitrile is also significant in electrochemical studies, particularly in the methoxylation of furan series amines. Research demonstrates that contrary to prior beliefs, methoxylation occurs without prior acylation of the amines, yielding significant yields of the corresponding 2,5-dimethoxy-2,5-dihydrofurfurylamines. This finding opens new pathways in the synthesis of electrochemically active materials for various applications (Novitskii, Sadovaya, & Yur'ev, 1968).

Analytical Chemistry

In the realm of analytical chemistry, 2-furoylacetonitrile derivatives have been utilized in novel derivatization methods for characterizing complex mixtures. A study has shown that 2-furoyl chloride, a derivative of 2-furoylacetonitrile, can be used as a derivatization reagent for the HPLC-UV analysis of ethoxylated alcohols and their sulfates. This method significantly improves the characterization of these complex mixtures, highlighting the versatility of 2-furoylacetonitrile and its derivatives in analytical applications (Bachus & Stan, 2003).

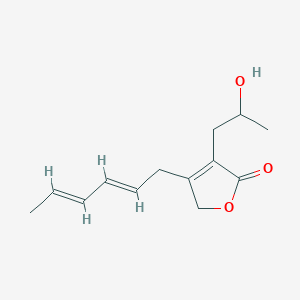

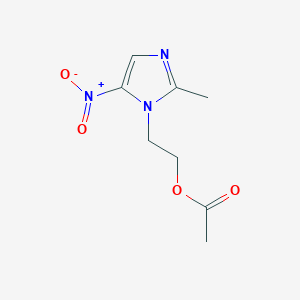

Heterocyclic Chemistry

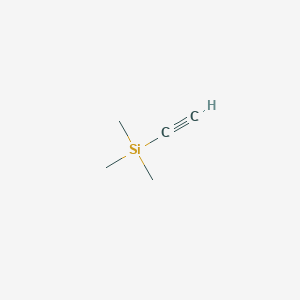

2-Furoylacetonitrile serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of 2-(1-phosphorylalkyl)- and 2-(1-alkenyl)furans, showcasing its utility in creating compounds with potential applications in pharmaceuticals and materials science (Tsuge, Kanemasa, & Suga, 1988).

Safety And Hazards

2-Furoylacetonitrile is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(furan-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNSHBXVTAHWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185759 | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furoylacetonitrile | |

CAS RN |

31909-58-7 | |

| Record name | 2-Furoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

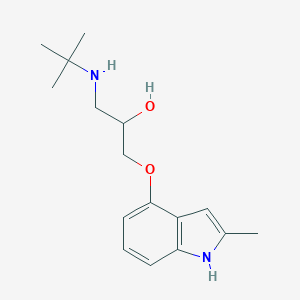

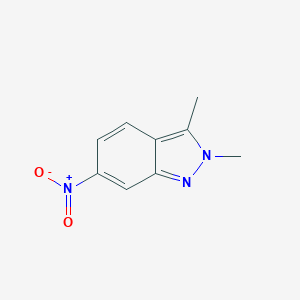

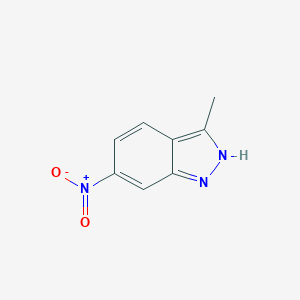

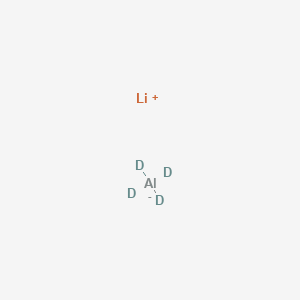

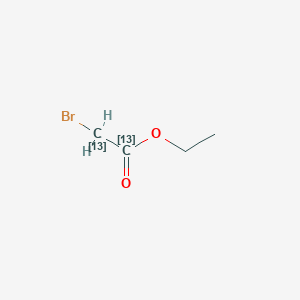

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)